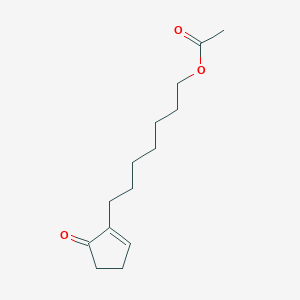
7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate is a chemical compound known for its unique structure and properties It is characterized by a cyclopentenone ring attached to a heptyl acetate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where a cyclopentenone derivative is reacted with a heptyl acetate precursor in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). This reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various cyclopentanol derivatives, ketones, and substituted cyclopentenones .
Scientific Research Applications
7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(5-Oxocyclopent-1-EN-1-YL)heptyl acetate involves its interaction with specific molecular targets. The cyclopentenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: A similar compound with a hydroxyl group instead of an acetate group.
2-methyl-5-oxocyclopent-1-en-1-yl phenylacetate: Another related compound with a phenylacetate group.
Uniqueness
Its combination of a cyclopentenone ring with a heptyl acetate chain makes it a versatile intermediate in various chemical reactions and applications .
Properties
CAS No. |
62627-56-9 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
7-(5-oxocyclopenten-1-yl)heptyl acetate |
InChI |
InChI=1S/C14H22O3/c1-12(15)17-11-6-4-2-3-5-8-13-9-7-10-14(13)16/h9H,2-8,10-11H2,1H3 |
InChI Key |
DKNOURODHKPEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















